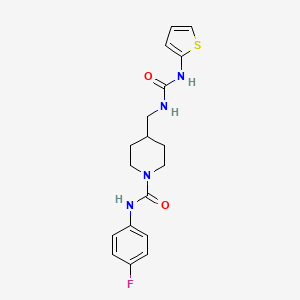

N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2S/c19-14-3-5-15(6-4-14)21-18(25)23-9-7-13(8-10-23)12-20-17(24)22-16-2-1-11-26-16/h1-6,11,13H,7-10,12H2,(H,21,25)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKGBQOIDVALBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

Attachment of the Thiophene Moiety: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Urea Linkage: The urea linkage can be formed by reacting an isocyanate derivative with an amine group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophene moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides, acyl chlorides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Antiviral Properties

Recent studies have indicated that derivatives of thiophen urea, including compounds similar to N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide, exhibit significant inhibitory effects against the Hepatitis C virus (HCV). These compounds are synthesized to target specific viral entry mechanisms, potentially leading to new antiviral therapies .

Central Nervous System Disorders

Compounds with a piperidine structure have been explored for their pharmacological properties related to central nervous system disorders. The presence of the fluorophenyl and thiophenyl groups may enhance the affinity for neuroreceptors, making them candidates for treating conditions such as anxiety, depression, and other mood disorders. For instance, similar piperazine derivatives have shown promise as NK(1) receptor antagonists, which are relevant in managing anxiety and depression .

Case Study 1: Antiviral Efficacy

A study conducted on thiophen urea derivatives demonstrated their ability to inhibit HCV entry into host cells effectively. Compounds structurally related to this compound were tested for their IC50 values, showing promising results in vitro against HCV .

Case Study 2: Neuropharmacological Assessment

In a pharmacological study assessing various piperazine derivatives, compounds similar to this compound were evaluated for their effects on NK(1) receptors. The results indicated that these compounds exhibited high binding affinity and selectivity, suggesting potential as therapeutic agents for anxiety and depression treatment .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound shares structural motifs with derivatives reported in the provided evidence. Below is a comparative analysis:

Key Differences and Implications

- Fluorophenyl vs.

- Ureido-Thiophene vs. Methoxypyridine : The ureido-thiophene moiety in the target compound may offer stronger hydrogen-bonding capacity compared to the methoxypyridine in , favoring interactions with polar residues in enzyme active sites.

- Piperidine vs. Piperazine Cores : Piperidine (saturated six-membered ring) confers rigidity, while piperazine (two nitrogen atoms) introduces conformational flexibility, which could influence binding kinetics .

Hypothesized Pharmacological Profiles

- Target Selectivity : The thiophene-ureido motif may confer selectivity for kinases or GPCRs over off-target enzymes, as seen in structurally related urea-based inhibitors.

- ADME Properties : The fluorophenyl group likely reduces oxidative metabolism (via cytochrome P450 inhibition), while the polar ureido group balances lipophilicity for improved bioavailability .

Biological Activity

N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide, a compound with the CAS number 1234883-81-8, exhibits significant biological activity that has garnered attention in various pharmacological studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₁₉H₂₃FN₄O₂S

- Molecular Weight : 390.5 g/mol

- SMILES Notation : O=C(NCc1cccs1)NCC1CCN(C(=O)Nc2ccc(F)cc2)CC1

This compound features a piperidine ring, a thiophene moiety, and a fluorophenyl group, which contribute to its unique biological activity.

Research indicates that compounds similar to this compound often interact with ion channels and receptors in the central nervous system. Specifically, studies have shown that derivatives of piperidine compounds can inhibit T-type calcium channels, which are implicated in various neurological conditions .

Inhibitory Activity Against T-Type Calcium Channels

A related study evaluated a series of piperidine derivatives for their ability to inhibit T-type calcium channels. The findings revealed that modifications at the benzylic position significantly influenced the inhibitory potency against these channels. The presence of the fluorophenyl group in this compound may enhance selectivity and efficacy, making it a candidate for further investigation in hypertension treatment without causing reflex tachycardia .

Case Study 1: Antihypertensive Effects

In a study involving spontaneously hypertensive rats, a related compound demonstrated significant blood pressure-lowering effects upon oral administration. This suggests that this compound may possess similar antihypertensive properties due to its action on calcium channels .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on piperidine derivatives indicate that the incorporation of specific functional groups can drastically alter biological activity. For instance, the introduction of thiophene moieties has been associated with enhanced activity against certain targets, suggesting that this compound could be optimized for better therapeutic outcomes .

Potential Therapeutic Applications

Based on its biological activity profile, this compound holds promise for several therapeutic applications:

- Antihypertensive Agent : Due to its potential to inhibit T-type calcium channels.

- Neurological Disorders : Its interaction with calcium channels may provide avenues for treating conditions such as epilepsy or neuropathic pain.

- Anticancer Activity : Similar thiophene derivatives have shown potential as checkpoint kinase inhibitors, suggesting further exploration in oncology .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing piperidine-carboxamide derivatives like N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperidine core via reductive amination or nucleophilic substitution, as seen in analogous compounds (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide in ).

- Step 2: Ureido-methyl functionalization using thiourea derivatives or carbodiimide-mediated coupling (e.g., ).

- Step 3: Purification via column chromatography (silica gel, eluents like DCM/MeOH) and recrystallization (e.g., ).

- Key reagents: NaOH in DCM for deprotonation ( ), isopropylamine for nucleophilic substitution ().

Yield optimization requires adjusting solvent polarity, temperature, and catalyst loading .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and piperidine ring conformation (e.g., ).

- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95–98%) using C18 columns and UV detection ( ).

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide in ).

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .

Advanced: How can synthetic yield be optimized for this compound?

Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in coupling steps ( ).

- Catalyst Screening: Palladium catalysts for cross-coupling or carbodiimides (e.g., EDC/HOBt) for urea formation ().

- Temperature Control: Low temperatures (−10°C to 0°C) minimize side reactions during sensitive steps (e.g., amine coupling).

- Workflow Automation: Flow chemistry for precise control over reaction parameters (not explicitly in evidence but inferred from best practices).

Advanced: How to address contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?

Answer:

- Dose-Response Studies: Validate receptor affinity (e.g., CGRP receptor antagonism in ) using radioligand binding assays (IC values).

- Functional Assays: Measure cAMP inhibition or calcium flux in cellular models to confirm antagonist activity.

- Control Experiments: Use selective inhibitors (e.g., MK-0974 in ) to rule off-target effects.

- Statistical Analysis: Apply ANOVA or nonlinear regression to reconcile variability in EC/IC values .

Advanced: What computational strategies predict the compound’s bioactivity and selectivity?

Answer:

- Molecular Docking: Simulate binding to target receptors (e.g., NK-1 or CGRP receptors in ) using software like AutoDock or Schrödinger.

- QSAR Modeling: Corrogate substituent effects (e.g., fluorophenyl vs. thiophene) on activity ( ).

- MD Simulations: Assess conformational stability of the piperidine-urea scaffold in lipid bilayers (e.g., ).

- ADMET Prediction: Tools like SwissADME estimate permeability and metabolic stability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles ( ).

- Ventilation: Use fume hoods during synthesis ( ).

- Emergency Measures: For skin/eye contact, rinse with water ≥15 mins ( ).

- Storage: In airtight containers at −20°C, away from light ( ).

- Hazard Classification: Acute toxicity (Category 4) via oral/dermal/inhalation routes ( ) .

Advanced: How to resolve discrepancies in crystallographic data (e.g., bond angles vs. computational models)?

Answer:

- Refinement Parameters: Adjust thermal displacement parameters (B-factors) during X-ray analysis ( ).

- Hydrogen Bonding Analysis: Compare experimental (e.g., N—H⋯O in ) vs. DFT-calculated H-bond strengths.

- Twinned Crystals: Use PLATON to detect twinning and reprocess data ( ).

- Validation Tools: Check CIF files with checkCIF/PLATON for outliers .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Analog Synthesis: Modify substituents (e.g., thiophene → furan, fluorophenyl → chlorophenyl) ( ).

- Biological Testing: Screen analogs for receptor selectivity (e.g., NK-1 vs. CGRP in ).

- 3D-QSAR: Align pharmacophores using CoMFA/CoMSIA to identify critical steric/electronic features.

- Metabolite Profiling: Identify oxidative hotspots via LC-MS ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.